molecular formula C7H14ClNO2 B6220652 methyl 3-(azetidin-2-yl)propanoate hydrochloride CAS No. 2751610-26-9

methyl 3-(azetidin-2-yl)propanoate hydrochloride

Cat. No.: B6220652
CAS No.: 2751610-26-9
M. Wt: 179.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(azetidin-2-yl)propanoate hydrochloride, also known as MAPP-HCl, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular formula of C7H12ClNO2. MAPP-HCl has been used in the synthesis of a variety of organic compounds, as well as for studying the biochemical and physiological effects of these compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MAPP-HCl.

Scientific Research Applications

Methyl 3-(azetidin-2-yl)propanoate hydrochloride is widely used in scientific research, particularly in the synthesis of organic compounds. It has been used to synthesize various amino acids, peptides, and other organic compounds. It is also used to study the biochemical and physiological effects of these compounds. Additionally, it has been used to study the mechanism of action of various drugs, as well as to study the structure and function of proteins.

Mechanism of Action

Methyl 3-(azetidin-2-yl)propanoate hydrochloride is an organic compound that acts as a catalyst in the synthesis of organic compounds. It catalyzes the reaction of an organic compound with hydrochloric acid, yielding a white crystalline solid. The crystalline solid is then filtered, washed, and dried. The mechanism of action of this compound is not fully understood, but it is believed to involve a proton transfer reaction between the organic compound and hydrochloric acid.
Biochemical and Physiological Effects
This compound has been used in the synthesis of various organic compounds, as well as to study the biochemical and physiological effects of these compounds. In particular, it has been used to study the mechanism of action of various drugs, as well as to study the structure and function of proteins. Additionally, it has been used to study the effects of various compounds on the metabolism of cells and tissues.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 3-(azetidin-2-yl)propanoate hydrochloride in lab experiments is that it is a relatively inexpensive and easy to use compound. Additionally, it is a highly efficient catalyst, yielding a white crystalline solid in a relatively short amount of time. However, there are some limitations to using this compound in lab experiments. For example, it is not suitable for use in reactions that require high temperatures, as it is sensitive to heat. Additionally, it is not suitable for use in reactions that require a large amount of acid, as it can be corrosive.

Future Directions

The future directions for methyl 3-(azetidin-2-yl)propanoate hydrochloride research include further studies of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further studies of its use in the synthesis of organic compounds, as well as its use in the study of proteins and drug mechanisms, are likely to be conducted. Additionally, research into the use of this compound in the synthesis of more complex organic compounds is likely to be conducted. Finally, research into the use of this compound in the development of new drugs is likely to be conducted.

Synthesis Methods

Methyl 3-(azetidin-2-yl)propanoate hydrochloride is synthesized by reacting methyl 3-(azetidin-2-yl)propanoate with hydrochloric acid. The reaction is typically performed in aqueous solution at a temperature of 40-60°C. The reaction is usually complete within a few hours, yielding a white crystalline solid. The crystalline solid is then filtered, washed, and dried.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(azetidin-2-yl)propanoate hydrochloride involves the reaction of 2-azetidinone with methyl 3-bromopropionate followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-azetidinone", "methyl 3-bromopropionate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-azetidinone in diethyl ether and add sodium hydroxide to the solution.", "Step 2: Add methyl 3-bromopropionate to the solution and stir for several hours at room temperature.", "Step 3: Extract the product with diethyl ether and wash with water.", "Step 4: Hydrolyze the product with hydrochloric acid to obtain methyl 3-(azetidin-2-yl)propanoate.", "Step 5: Add hydrochloric acid to the product to obtain methyl 3-(azetidin-2-yl)propanoate hydrochloride." ] }

2751610-26-9

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.